Methods of Synthesis
The synthesis of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine typically involves several key steps:
Industrial methods may adapt these synthetic routes for larger-scale production, employing continuous flow reactors and optimizing conditions for yield and purity .
Molecular Structure
The molecular structure of [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational dynamics and stability .
Types of Reactions
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications .
Mechanism of Action
The mechanism of action for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine involves interaction with specific molecular targets within biological systems:
Further studies are necessary to elucidate the precise molecular mechanisms and biological targets involved in its action .
Physical Properties
Chemical Properties
Characterization through spectroscopic methods (NMR, IR) provides further insights into its physical properties and functional groups present within the molecule .
Scientific Applications
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine has several potential applications:
The structural motif combining aromatic nitrogen heterocycles with constrained aliphatic rings represents a cornerstone of modern medicinal chemistry. Within this chemical space, [1-(5-methylpyridin-2-yl)cyclopropyl]methanamine exemplifies a strategically designed bicyclic amine scaffold offering unique three-dimensional properties for ligand-receptor interactions. Characterized by a pyridine ring linked to an aminomethyl-substituted cyclopropane, this compound leverages conformational restriction to enhance binding precision toward biological targets implicated in metabolic, neurological, and infectious diseases. Its emergence coincides with growing emphasis on spatial control in lead optimization, where rigid frameworks reduce entropic penalties upon binding while improving pharmacokinetic parameters. Recent applications span cyclophilin inhibition for liver fibrosis, PDE10A targeting for neurological disorders, and DHODH inhibition for antimalarial development, validating the scaffold’s versatility in addressing diverse therapeutic challenges.
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine belongs to the bridged bicyclic amine family, specifically classified as a pyridine-cyclopropylmethanamine. Its systematic IUPAC name directly describes the connectivity: a methanamine group (-CH₂NH₂) attached to the C1 position of a cyclopropane ring, which itself is substituted at C1 with a 5-methylpyridin-2-yl group. This non-fused bicyclic arrangement creates distinct spatial vectors for pharmacophore elaboration.
Table 1: Fundamental Chemical Identifiers and Properties
Property | Value | |
---|---|---|
IUPAC Name | [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine | |
CAS Number (Free Base) | 1256822-24-8 | |
CAS Number (Dihydrochloride) | 2197057-41-1 | |
Molecular Formula | C₁₀H₁₄N₂ | |
Molecular Weight | 162.23 g/mol | |
Storage Conditions | -20°C (under inert atmosphere) | [2] |
Structurally, the scaffold contains two key pharmacophoric elements:
The cyclopropane ring functions as a conformational lock, strategically restricting rotation around bonds connecting the pyridine and the aminomethyl group. This constraint offers significant advantages over flexible linear or branched alkylamine analogs:
Table 2: Impact of Cyclopropane Constraint vs. Non-Constrained Analogs (Hypothetical Potency Data Based on Structural Principles)
Linker Type | Relative Binding Affinity (Ki) | Metabolic Stability (t1/2, human microsomes) | Selectivity Ratio (Target/Off-Target) |
---|---|---|---|
Cyclopropane (as in title compound) | 1.0x (Reference) | >60 min | >100-fold |
-CH₂-CH₂- (Ethylene) | ~0.1x | ~15 min | ~10-fold |
-CH(CH₃)-CH₂- (Methylethylene) | ~0.3x | ~25 min | ~20-fold |
The [pyridyl-cyclopropyl]methanamine motif is not merely an academic curiosity but a validated pharmacophore embedded within diverse clinical and preclinical candidates:
Table 3: Therapeutic Applications Leveraging the Core Scaffold
Therapeutic Area | Target | Role of Scaffold | Key Benefit Demonstrated | |
---|---|---|---|---|
Liver Fibrosis (MASH) | Cyclophilin B | Tri-vector binding motif anchor | Enhanced CypB selectivity over CypA/CypD | |
Schizophrenia | PDE10A | Rigid core linking selectivity pocket binders | High PDE10A potency & CNS penetration | |
Antimalarials | Plasmodium DHODH | Constrained linker between hydrophobic/acidic motifs | Species selectivity & liver stage activity | |
Nucleic Acid Delivery | Endosomal Membranes | Ionizable headgroup for LNP formulation | Tunable pKa for efficient endosomal escape | [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: